Dipole Moment Dichotomy: 2H-Tautomer (0.52 D) vs. 1H-Tautomer (4.1 D) Determines Molecular Recognition
The 2H-1,2,3-triazole tautomer, the form present in the target compound, exhibits a measured dipole moment (μ_b) of 0.52 D, which is approximately 7.9-fold lower than the 4.1 D (μ_a) of the 1H-1,2,3-triazole tautomer [1]. This large dipole moment differential directly impacts solvation free energy, membrane partitioning, and the strength and geometry of hydrogen-bond and dipole-dipole interactions with biological targets.
| Evidence Dimension | Dipole moment (gas-phase equilibrium structure) |
|---|---|
| Target Compound Data | μ_b = 0.52 D (2H-1,2,3-triazole tautomer) |
| Comparator Or Baseline | μ_a = 4.1 D (1H-1,2,3-triazole tautomer) |
| Quantified Difference | 7.9-fold lower dipole moment for the 2H-tautomer |
| Conditions | Millimeter-wave rotational spectroscopy; semi-experimental equilibrium (r_e^SE) structures; gas phase |
Why This Matters
A 7.9-fold dipole moment reduction alters solvation, membrane permeability, and target-binding enthalpy, making the 2H-tautomer a functionally distinct chemical entity for procurement decisions in medicinal chemistry and chemical biology.
- [1] Zdanovskaia, M. A.; Esselman, B. J.; Kougias, S. M.; Amberger, B. K.; Stanton, J. F.; Woods, R. C.; McMahon, R. J. Precise Equilibrium Structures of 1H- and 2H-1,2,3-Triazoles (C₂H₃N₃) by Millimeter-Wave Spectroscopy. J. Chem. Phys. 2022, 157 (8), 084305. View Source
